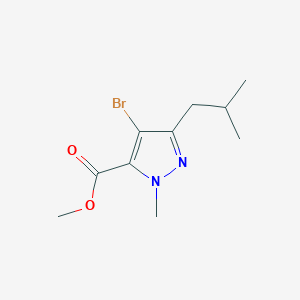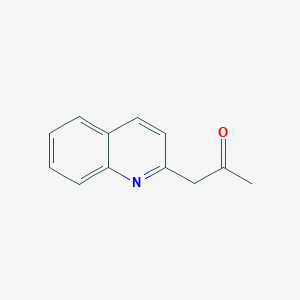
1-(Quinolin-2-yl)propan-2-one
Overview
Description
1-(Quinolin-2-yl)propan-2-one, also known as QPP, is a synthetic compound. It has a molecular formula of C12H11NO and a molecular weight of 185.22 g/mol .
Synthesis Analysis
The synthesis of quinolin-2-ones, which includes this compound, can be achieved by direct carbonylation of o-alkenylanilines . This process is practical, efficient, and applicable to the isotopic labeling of carbonyl carbon, which is beneficial for subsequent drug discovery and production .Chemical Reactions Analysis
The synthesis of quinolin-2-ones, including this compound, involves direct carbonylation of C–H bonds with carbon monoxide (CO), carbon dioxide (CO2), and triphosgene (BTC) . This process has been reviewed extensively in recent literature .Scientific Research Applications
Green Chemistry in Quinoline Synthesis
Quinoline derivatives are celebrated for their anticancer, antimalarial, antimicrobial, antifungal, antitubercular, and antileishmanial properties. Traditional synthesis methods often require harsh conditions and expensive chemicals, posing risks to human health and the environment. Recent research emphasizes green chemistry approaches for quinoline synthesis, aiming to minimize the use of hazardous substances, thus making the process more environmentally friendly and sustainable (Nainwal et al., 2019).
Corrosion Inhibition
Quinoline and its derivatives find extensive use as anticorrosive materials due to their ability to form stable chelating complexes with surface metallic atoms. These compounds are particularly effective against metallic corrosion, making them valuable in industrial applications where durability and longevity of metal components are critical (Verma et al., 2020).
Anticancer and Antimalarial Applications
Quinoline derivatives have a proven track record in treating various ailments, particularly cancer and malaria. Their broad spectrum of antimicrobial, anti-inflammatory, and antidiabetic activities make them agents of choice for combating potentially lethal diseases. The therapeutic significance of quinoline-based compounds, including their clinical success and versatile nature, underscores their importance in medicinal chemistry and drug development (Hussaini, 2016).
Antiplasmodial Activity
Research on 1,2,3-triazole- and quinoline-based hybrids highlights their potent antiplasmodial activity, offering new avenues for the treatment of malaria. The hybridization strategy, combining quinoline nuclei with other biologically active scaffolds, aims to develop new substances that can overcome parasitic resistance, thereby enhancing current malaria therapies (Graciano et al., 2021).
Environmental Degradation
Quinoline's complex structure makes its natural degradation challenging, posing threats to human health and ecosystems. Advanced degradation methods, particularly biodegradation, are being explored to efficiently remove quinoline from the environment without harmful byproducts. Such efforts aim at achieving zero discharge of quinoline, addressing both its ecological impact and the need for sustainable disposal practices (Luo et al., 2020).
Safety and Hazards
The safety data sheet for 1-(Quinolin-2-yl)propan-2-one indicates that it may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Future Directions
The synthesis of quinolin-2-ones, including 1-(Quinolin-2-yl)propan-2-one, by direct carbonylation has aroused great interest and provides a clear direction for future research . The development of more convenient and efficient synthetic methods for these compounds is quite meaningful for both scientific research and industrial application .
Mechanism of Action
Target of Action
Quinolin-2-ones, a class of compounds to which this compound belongs, are prevalent in natural products and pharmacologically useful compounds . They are often used as starting materials for drugs and other materials with different applications .
Mode of Action
Quinolin-2-ones are synthesized from quinoline-n-oxides through a photocatalytic approach . This process is highly atom economical, requires low catalyst loading, and produces high yield with no undesirable by-products .
Biochemical Pathways
The synthesis of quinolin-2-ones involves direct carbonylation of o-alkenylanilines and o-phenylaniline derivatives . The carbonyl source can be carbon monoxide, carbon dioxide, or triphosgene .
Result of Action
Quinolin-2-ones are important starting materials for drugs and other materials with different applications , suggesting that they may have significant molecular and cellular effects.
Action Environment
The synthesis of quinolin-2-ones is a practical and efficient process that can be performed under mild conditions . This suggests that the compound’s action may be robust to a range of environmental conditions.
properties
IUPAC Name |
1-quinolin-2-ylpropan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-9(14)8-11-7-6-10-4-2-3-5-12(10)13-11/h2-7H,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQRBYLGTUDWRMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=NC2=CC=CC=C2C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40281391 | |
| Record name | 1-(quinolin-2-yl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40281391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1531-30-2 | |
| Record name | NSC21504 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21504 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(quinolin-2-yl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40281391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



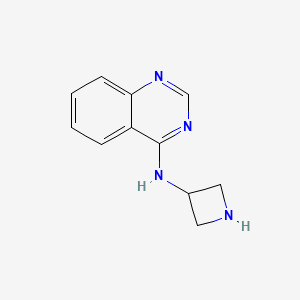
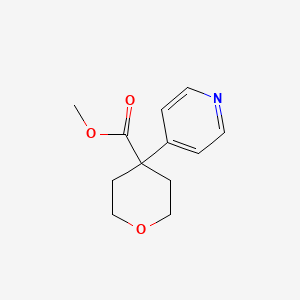
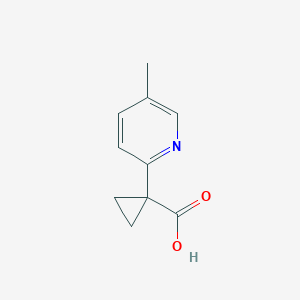

![[2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethyl]amine dihydrochloride](/img/structure/B3059884.png)
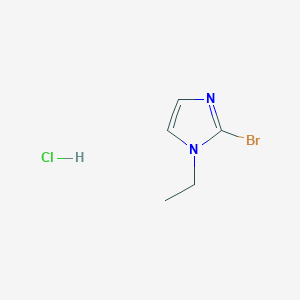
![[3-(1H-Pyrazol-1-yl)phenyl]amine methanesulfonate](/img/structure/B3059886.png)



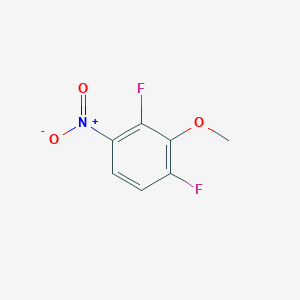
![tert-Butyl 7'-fluoro-2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1](/img/structure/B3059894.png)
![methyl 3-(1H-1,2,4-triazol-1-ylmethyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B3059895.png)
